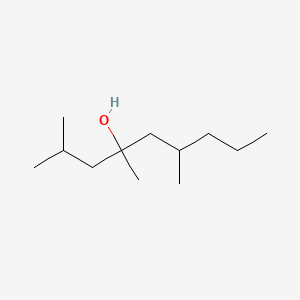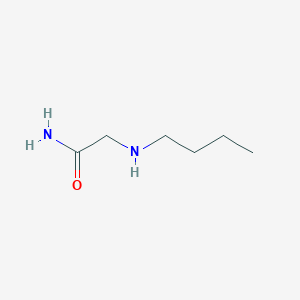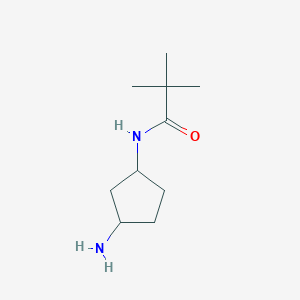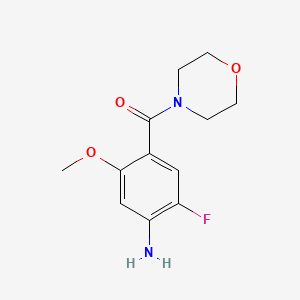
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3) attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 1-methoxybenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs with fluorinated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s biological activity and its pathways in chemical reactions .
Comparison with Similar Compounds
1-Methoxy-2-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-2-(methylthio)benzene: This compound has a methylthio group instead of a trifluoroethyl group, leading to different chemical properties and reactivity.
1-Bromo-2-(2,2,2-trifluoroethyl)benzene: The presence of a bromine atom instead of a methoxy group results in different reactivity, particularly in substitution reactions.
The uniqueness of this compound lies in its combination of a methoxy group and a trifluoroethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-methoxy-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-13-8-5-3-2-4-7(8)6-9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
NHKSCPYBAZVMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)

![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)



![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)





![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
